(1,1-Dioxidothiomorpholin-4-yl)acetic acid

説明

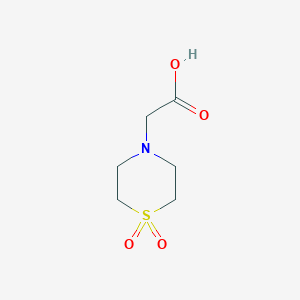

Structure

3D Structure

特性

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c8-6(9)5-7-1-3-12(10,11)4-2-7/h1-5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEABBIBOUBCOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384486 |

Source

|

| Record name | (1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155480-08-3 |

Source

|

| Record name | (1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1,1-Dioxidothiomorpholin-4-yl)acetic acid: Properties, Synthesis, and Medicinal Chemistry Applications

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential applications of (1,1-Dioxidothiomorpholin-4-yl)acetic acid in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are interested in leveraging the unique structural and chemical attributes of the thiomorpholine S,S-dioxide scaffold.

Introduction: The Thiomorpholine S,S-Dioxide Moiety as a Privileged Scaffold

The morpholine ring is a ubiquitous feature in a multitude of approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. However, the exploration of bioisosteric replacements for the morpholine moiety is a key strategy in modern drug design to further refine a compound's pharmacological profile. The thiomorpholine S,S-dioxide group has emerged as a compelling bioisostere for the morpholine ring. The replacement of the ether oxygen with a sulfonyl group introduces a hydrogen bond acceptor while altering the molecule's lipophilicity and metabolic profile, potentially leading to improved efficacy and safety.[1][2] (1,1-Dioxidothiomorpholin-4-yl)acetic acid is a key building block that incorporates this valuable scaffold, presenting a carboxylic acid handle for further chemical elaboration.

Core Chemical and Physical Properties

(1,1-Dioxidothiomorpholin-4-yl)acetic acid is a white to off-white solid at room temperature. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 155480-08-3 | , |

| Molecular Formula | C₆H₁₁NO₄S | , |

| Molecular Weight | 193.22 g/mol | , |

| Melting Point | 177 °C | |

| SMILES | O=S1(=O)CCN(CC(O)=O)CC1 | |

| InChIKey | CEABBIBOUBCOPV-UHFFFAOYSA-N |

Proposed Synthesis of (1,1-Dioxidothiomorpholin-4-yl)acetic acid

A robust and scalable synthesis of (1,1-Dioxidothiomorpholin-4-yl)acetic acid can be envisioned through a two-step process starting from commercially available thiomorpholine. The proposed synthetic pathway is illustrated below.

Step 1: Oxidation of Thiomorpholine to Thiomorpholine 1,1-Dioxide

The initial step involves the oxidation of the sulfide in the thiomorpholine ring to a sulfone. This transformation can be efficiently achieved using a variety of oxidizing agents, with potassium permanganate and hydrogen peroxide being common choices.[3][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiomorpholine (1 equivalent) in an appropriate solvent such as water or a mixture of water and a co-solvent like acetone.

-

Oxidant Addition: Cool the solution in an ice bath. Prepare a solution of potassium permanganate (2.2 equivalents) in water. Add the potassium permanganate solution dropwise to the thiomorpholine solution while maintaining the temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the addition of a reducing agent such as sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide is formed.

-

Isolation: Filter the reaction mixture to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield thiomorpholine 1,1-dioxide as a white crystalline solid.

Step 2: N-Alkylation of Thiomorpholine 1,1-Dioxide

The second step is the N-alkylation of the secondary amine of thiomorpholine 1,1-dioxide with a haloacetic acid derivative, such as sodium chloroacetate. This is a standard nucleophilic substitution reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve thiomorpholine 1,1-dioxide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Base and Alkylating Agent Addition: Add a non-nucleophilic base such as sodium carbonate or potassium carbonate (1.5 equivalents) to the solution, followed by the addition of sodium chloroacetate (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for several hours. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid, causing it to precipitate.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude (1,1-Dioxidothiomorpholin-4-yl)acetic acid can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture to afford the final product.

Expected Spectroscopic Characteristics

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the thiomorpholine ring and the acetic acid moiety.

-

Thiomorpholine Ring Protons: The protons on the carbons adjacent to the sulfonyl group (C2-H and C6-H) will be deshielded and are expected to resonate as a multiplet in the range of δ 3.2-3.5 ppm . The protons on the carbons adjacent to the nitrogen atom (C3-H and C5-H) are also expected to appear as a multiplet, likely in the region of δ 3.0-3.3 ppm .[5]

-

Acetic Acid Methylene Protons: The methylene protons of the acetic acid group (-CH₂-COOH) will be adjacent to the nitrogen atom and are expected to appear as a singlet in the range of δ 3.4-3.8 ppm .

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) will be a broad singlet, and its chemical shift will be concentration and solvent-dependent, typically appearing downfield in the range of δ 10-12 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Thiomorpholine Ring Carbons: The carbons adjacent to the sulfonyl group (C2 and C6) are expected to resonate in the region of δ 50-55 ppm . The carbons adjacent to the nitrogen atom (C3 and C5) will likely appear in the range of δ 48-52 ppm .[5]

-

Acetic Acid Carbons: The methylene carbon of the acetic acid group (-CH₂-) is expected to be in the range of δ 55-60 ppm . The carbonyl carbon of the carboxylic acid (-COOH) will be significantly downfield, likely in the region of δ 170-175 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonyl and carboxylic acid functional groups.

-

S=O Stretching: The sulfonyl group will exhibit two strong, characteristic stretching vibrations. The asymmetric stretch is expected in the range of 1300-1350 cm⁻¹ , and the symmetric stretch is expected between 1120-1160 cm⁻¹ .

-

C=O Stretching: The carbonyl group of the carboxylic acid will show a strong absorption band in the region of 1700-1725 cm⁻¹ .[6][7]

-

O-H Stretching: The hydroxyl group of the carboxylic acid will display a very broad absorption band in the range of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded dimers of carboxylic acids.[6][7]

-

C-H Stretching: The C-H stretching vibrations of the methylene groups will appear in the region of 2850-3000 cm⁻¹ .

Mass Spectrometry

The mass spectrum will be crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide the exact mass, confirming the molecular formula.

-

Predicted m/z values (ESI): [8]

-

[M+H]⁺: 194.04816

-

[M+Na]⁺: 216.03010

-

[M-H]⁻: 192.03360

-

Applications in Drug Discovery and Medicinal Chemistry

The (1,1-Dioxidothiomorpholin-4-yl)acetic acid molecule is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The thiomorpholine S,S-dioxide scaffold has been incorporated into a variety of biologically active compounds, demonstrating its utility in modulating drug-like properties.

Bioisosteric Replacement of Morpholine

As a bioisostere of morpholine, the thiomorpholine S,S-dioxide moiety can be used to fine-tune the properties of a lead compound. This substitution can lead to:

-

Altered Lipophilicity: The sulfonyl group generally increases polarity compared to the ether oxygen in morpholine, which can impact solubility and cell permeability.

-

Modified Metabolic Stability: The sulfur atom in the S,S-dioxide form is in its highest oxidation state and is generally metabolically stable, which can prevent unwanted metabolism that may occur at the ether linkage of a morpholine ring.

-

Enhanced Target Interactions: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, potentially leading to stronger or novel interactions with biological targets.

Potential Therapeutic Areas

Derivatives of thiomorpholine S,S-dioxide have shown promise in a range of therapeutic areas:

-

Antimicrobial Agents: The thiomorpholine S,S-dioxide scaffold has been incorporated into novel oxazolidinone antibiotics, demonstrating potent activity against various bacterial strains.[3]

-

Anti-inflammatory and Anticancer Agents: The structural features of this scaffold make it a candidate for the development of kinase inhibitors and other agents targeting signaling pathways involved in inflammation and cancer.

-

Central Nervous System (CNS) Disorders: The ability to modulate physicochemical properties makes this scaffold interesting for the development of drugs targeting the CNS, where blood-brain barrier penetration is a key challenge.

The carboxylic acid handle of (1,1-Dioxidothiomorpholin-4-yl)acetic acid provides a convenient point of attachment for coupling to various pharmacophores and molecular scaffolds, enabling the exploration of a wide chemical space in the pursuit of novel therapeutics.

Conclusion

(1,1-Dioxidothiomorpholin-4-yl)acetic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its core thiomorpholine S,S-dioxide scaffold offers a strategic alternative to the more common morpholine ring, providing opportunities to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The proposed synthetic route is straightforward and amenable to scale-up. The predicted spectroscopic characteristics provide a solid basis for the characterization of this compound and its derivatives. For researchers and scientists in drug development, the exploration of this scaffold holds significant potential for the discovery of novel and improved therapeutics.

References

- Patel, P., & Sharma, V. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 191-213.

- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and thiomorpholine-1,1-dioxide.

- Enamine. Morpholine Bioisosteres for Drug Design.

- PubChem. 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetic acid.

- WO2011025565A1 - Morpholinone compounds as factor ixa inhibitors.

- Wermuth, C. G. (2006). The influence of bioisosteres in drug design: tactical applications to address developability problems. Current Opinion in Drug Discovery & Development, 9(5), 587-595.

- BenchChem.

- Peyton, D. H., & Gallagher, J. R. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR.

- ChemicalBook. Thiomorpholine(123-90-0) 1H NMR spectrum.

- Enamine. Morpholine Bioisosteres for Drug Design.

- ChemicalBook. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis.

- ChemBK. thiomorpholine, 1,1-dioxide.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- TCI Chemicals. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.

- University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts.

- LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands.

- ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...

- Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres.

- The fe

- LibreTexts Chemistry. Infrared Spectroscopy Absorption Table.

- Master Organic Chemistry. IR Absorption Table.

- EP0012729A1 - Therapeutic compositions containing as active compound a substituted acetic acid or its salt.

- PubChem. Thiomorpholine 1,1-dioxide.

- US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases.

- US20110269964A1 - N-Alkylation of Opiates.

- US8580841B2 - Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders.

- US11299485B2 - Thiophene derivative and use thereof.

- BLD Pharm. 39093-93-1|Thiomorpholine 1,1-dioxide.

- Sigma-Aldrich. Thiomorpholine 1,1-dioxide | 39093-93-1.

Sources

- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. rsc.org [rsc.org]

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to (1,1-Dioxidothiomorpholin-4-yl)acetic acid (CAS: 155480-08-3)

(1,1-Dioxidothiomorpholin-4-yl)acetic acid, identified by CAS Number 155480-08-3, is a heterocyclic building block of significant interest in medicinal chemistry.[1] While seemingly a simple molecule, it incorporates two key structural motifs: the thiomorpholine-1,1-dioxide core and a flexible acetic acid side chain. The thiomorpholine ring is a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds, suggesting an evolutionarily favorable geometry for interacting with a variety of biological targets.[2] The oxidation of the sulfur atom to a sulfone (1,1-dioxide) dramatically alters its electronic properties and hydrogen bonding capacity, enhancing its metabolic stability and aqueous solubility—key attributes for successful drug candidates.[3]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties to a proposed synthesis, potential applications grounded in the established bioactivity of its class, and robust analytical methodologies. The insights herein are designed to empower researchers to effectively integrate this valuable building block into their drug discovery and development pipelines.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical building block is the cornerstone of its effective application in synthesis and screening. (1,1-Dioxidothiomorpholin-4-yl)acetic acid is a solid compound at room temperature.[4] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 155480-08-3 | [1][5][6] |

| Molecular Formula | C₆H₁₁NO₄S | [1][7] |

| Molecular Weight | 193.22 g/mol | [1] |

| IUPAC Name | 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid | [6] |

| Synonyms | 4-(Carboxymethyl)thiomorpholine 1,1-Dioxide, (1,1-Dioxothiomorpholino)acetic Acid | [5][6] |

| SMILES | O=C(O)CN1CCS(CC1)(=O)=O | [7][8] |

| InChI Key | CEABBIBOUBCOPV-UHFFFAOYSA-N | [5] |

| Purity | Typically >95% | [1][6] |

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The following diagram outlines a plausible and efficient two-step synthesis starting from commercially available thiomorpholine.

Caption: Proposed synthesis of (1,1-Dioxidothiomorpholin-4-yl)acetic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on common organic synthesis techniques.[9][10]

Step 1: Oxidation of Thiomorpholine to Thiomorpholine-1,1-dioxide

-

Rationale: The sulfone moiety is critical for the desired physicochemical properties. Oxidation with hydrogen peroxide in an acidic medium is a standard and effective method.

-

Procedure:

-

To a solution of thiomorpholine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aq. solution, 2.5 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bisulfite.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Thiomorpholine-1,1-dioxide, which can be used without further purification.[11]

-

Step 2: N-Alkylation with Ethyl Bromoacetate

-

Rationale: This is a classic Sₙ2 reaction. The secondary amine of the thiomorpholine-1,1-dioxide acts as a nucleophile, displacing the bromide from ethyl bromoacetate. A non-nucleophilic base is required to neutralize the HBr formed. Using an ester protects the carboxylic acid during the reaction.

-

Procedure:

-

Dissolve Thiomorpholine-1,1-dioxide (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the suspension.

-

Add ethyl bromoacetate (1.1 eq) dropwise and heat the reaction mixture to 60-80°C.

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-6 hours), cool the mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography to yield the ethyl ester intermediate.[12]

-

Step 3: Saponification (Hydrolysis) of the Ester

-

Rationale: The final step is the deprotection of the carboxylic acid. Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.

-

Procedure:

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, acidify the reaction mixture to pH ~3 with 1N HCl.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (1,1-Dioxidothiomorpholin-4-yl)acetic acid as a solid.

-

Applications in Research and Drug Development

The true value of (1,1-Dioxidothiomorpholin-4-yl)acetic acid lies in its potential as a versatile building block. The thiomorpholine-1,1-dioxide core is a proven pharmacophore, and the acetic acid handle provides a convenient point for chemical modification and conjugation.[3][13]

Core Scaffold in Medicinal Chemistry

Derivatives of the thiomorpholine-1,1-dioxide scaffold have demonstrated a wide array of biological activities, making this a highly sought-after moiety in drug discovery.[2] The presence of the sulfone group acts as a strong hydrogen bond acceptor and improves pharmacokinetic properties.

Caption: Potential therapeutic applications derived from the core scaffold.

Key Application Areas:

-

Antibacterial Agents: The scaffold is a key component in novel biaryloxazolidinone analogues with potent antibacterial activity.[11]

-

Kinase and Enzyme Inhibition: Its rigid, three-dimensional structure makes it an ideal fragment for targeting enzyme active sites, such as in the development of Cyclin G-associated kinase (GAK) inhibitors.[11]

-

Anti-inflammatory and Analgesic Research: The parent compound, thiomorpholine-1,1-dioxide, has been investigated for anti-inflammatory properties.[3] The acetic acid moiety itself is widely used in preclinical models to induce inflammation (e.g., acetic acid-induced colitis or writhing tests), providing a rationale for exploring derivatives of the title compound as potential treatments in these same models.[14][15][16]

-

Hypocholesterolemic and Antioxidant Activity: Structurally similar thiomorpholine derivatives have shown promise in lowering cholesterol and inhibiting lipid peroxidation.[2]

Analytical Methodologies

To ensure the quality and integrity of (1,1-Dioxidothiomorpholin-4-yl)acetic acid for research applications, a robust analytical workflow is essential. Standard methods for confirmation of structure and purity would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Proposed Quality Control Workflow

Caption: Standard analytical workflow for quality control.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This is a general-purpose method adaptable for routine purity analysis.[17][18]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Rationale: The sulfone and carboxyl groups lack a strong chromophore, necessitating detection at a lower wavelength where these functional groups absorb.

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

-

Inject 10 µL onto the column.

-

Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

-

Conclusion

(1,1-Dioxidothiomorpholin-4-yl)acetic acid (CAS: 155480-08-3) is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its core thiomorpholine-1,1-dioxide structure offers a metabolically stable and synthetically tractable scaffold with a history of biological relevance. The integrated acetic acid side chain provides a crucial handle for creating diverse chemical libraries through amide coupling or other derivatization strategies. By leveraging the proposed synthetic and analytical protocols, researchers can confidently employ this compound as a key intermediate in the development of next-generation therapeutics targeting a wide range of diseases.

References

-

Pen-Tung. (n.d.). Thiomorpholine 1,1-Dioxide: A Key Intermediate for Chemical Innovation. Retrieved from [Link]

-

Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

BIOGEN Científica. (n.d.). (1,1-Dioxidothiomorpholin-4-yl)acetic acid. Retrieved from [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyraz.... Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(3), 943. Retrieved from [Link]

-

Amos, S., et al. (2015). Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. Pharmaceutical Biology, 53(10), 1478-1486. Retrieved from [Link]

-

IJISET. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

Friesen, D. T., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 559. Retrieved from [Link]

-

Ercan, F., et al. (2013). The role of cholinergic anti-inflammatory pathway in acetic acid-induced colonic inflammation in the rat. Journal of Physiology and Pharmacology, 64(4), 461-470. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue “The Role of Natural Products in Drug Discovery”. Retrieved from [Link]

-

Trotsko, N., et al. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Acta Poloniae Pharmaceutica, 65(2), 217-221. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of acetic acid in exendin-4 acetate by RP-HPLC. Retrieved from [Link]

-

Al-Shorbagy, M. Y., et al. (2021). A Novel Role of Dapagliflozin in Mitigation of Acetic Acid-Induced Ulcerative Colitis by Modulation of Monocyte Chemoattractant Protein 1 (MCP-1)/Nuclear Factor-Kappa B (NF-κB)/Interleukin-18 (IL-18). Antioxidants, 11(1), 25. Retrieved from [Link]

-

Agilent. (n.d.). Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl) acetamide: A selective s 1 receptor ligand with antinociceptive effect. Retrieved from [Link]

-

PubMed. (2025). Indoximod Attenuates Inflammatory Responses in Acetic Acid-Induced Acute Colitis by Modulating Toll-like Receptor 4 (TLR4) Signaling and Proinflammatory Cytokines in Rats. Retrieved from [Link]

-

MDPI. (2025). Indoximod Attenuates Inflammatory Responses in Acetic Acid-Induced Acute Colitis by Modulating Toll-like Receptor 4 (TLR4) Signaling and Proinflammatory Cytokines in Rats. Retrieved from [Link]

-

Manuscript Scientific Services. (2025). Current Trends in Analytical and Bioanalytical Methods for Etodolac: A Review. Retrieved from [Link]

-

PubMed. (2025). Pramipexole Exerts Beneficial Effects in a Rat Model of Acetic Acid-Induced Colitis via Modulating Inflammation. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2022). A Review on validated analytical methods for Aceclofenac. Retrieved from [Link]

Sources

- 1. 155480-08-3 (1,1-Dioxidothiomorpholin-4-yl)acetic acid AKSci 4883AD [aksci.com]

- 2. jchemrev.com [jchemrev.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (1,1-DIOXOTHIOMORPHOLINO)ACETIC ACID MONOHYDRATE | 155480-08-3 [m.chemicalbook.com]

- 5. Thiomorpholinoacetic Acid 1',1'-Dioxide Monohydrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 155480-08-3|2-(1,1-Dioxidothiomorpholino)acetic acid|BLD Pharm [bldpharm.com]

- 8. (1,1-Dioxidothiomorpholin-4-yl)acetic acid [biogen.es]

- 9. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijiset.com [ijiset.com]

- 11. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of cholinergic anti-inflammatory pathway in acetic acid-induced colonic inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. manuscriptscientific.com [manuscriptscientific.com]

- 18. ijprajournal.com [ijprajournal.com]

- 19. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

A Technical Guide to (1,1-Dioxidothiomorpholin-4-yl)acetic acid: A Key Heterocyclic Building Block in Drug Discovery

Abstract

The thiomorpholine S,S-dioxide moiety is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties that can enhance metabolic stability, aqueous solubility, and molecular polarity.[1] This technical guide provides an in-depth analysis of a key derivative, (1,1-Dioxidothiomorpholin-4-yl)acetic acid, a versatile building block for drug development professionals. We will explore its core molecular structure, detail a robust and verifiable synthesis protocol, outline methods for comprehensive structural elucidation, and discuss its application as a strategic component in the design of novel therapeutics. This document is intended for researchers and scientists engaged in the field of medicinal chemistry and drug discovery.

Introduction: The Strategic Value of the Thiomorpholine S,S-Dioxide Scaffold

In the landscape of modern drug discovery, heterocyclic scaffolds are indispensable tools. Among these, the thiomorpholine ring and its oxidized derivatives have garnered significant attention.[2] The replacement of the oxygen atom in the common morpholine ring with sulfur dramatically alters the molecule's stereoelectronic properties.[3] Further oxidation of the sulfur atom to its sulfoxide or sulfone (S,S-dioxide) state provides medicinal chemists with a powerful method to fine-tune critical drug-like properties, including:

-

Modulation of Lipophilicity: The highly polar sulfone group can significantly increase the polarity of a molecule, which can improve its solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, offering a stable anchor point in a drug candidate's structure.

-

Hydrogen Bond Acceptance: The two oxygen atoms of the sulfone group act as strong hydrogen bond acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.[1]

(1,1-Dioxidothiomorpholin-4-yl)acetic acid (also known as 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid) encapsulates these benefits within a simple, functionalized structure. The presence of the carboxylic acid handle provides a convenient point for chemical modification, making it an ideal starting material or intermediate for constructing more complex molecules, particularly as a linker or scaffold in the development of kinase or protease inhibitors.[3][4]

Molecular Structure and Physicochemical Properties

The structure of (1,1-Dioxidothiomorpholin-4-yl)acetic acid consists of a saturated six-membered thiomorpholine ring where the sulfur atom is oxidized to a sulfone, and the ring nitrogen is substituted with an acetic acid group.

Chemical Structure: C1CS(=O)(=O)CCN1CC(=O)O[5]

This structure imparts a unique combination of rigidity from the ring and flexibility from the acetic acid side chain. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 155480-08-3 | [5][6][7] |

| Molecular Formula | C₆H₁₁NO₄S | [6][8] |

| Molecular Weight | 193.22 g/mol | [6][8] |

| Appearance | White to off-white solid | [9] (by analogy) |

| MDL Number | MFCD00121261 | [7] |

Note: Experimental properties such as pKa, LogP, and solubility are not widely reported and would need to be determined empirically.

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing (1,1-Dioxidothiomorpholin-4-yl)acetic acid is through the N-alkylation of the parent heterocycle, thiomorpholine 1,1-dioxide. This protocol is designed to be self-validating through in-process monitoring and final product characterization.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (1,1-Dioxidothiomorpholin-4-yl)acetic acid.

Step-by-Step Experimental Protocol

Materials:

-

Thiomorpholine 1,1-dioxide (CAS: 39093-93-1)[10]

-

Sodium chloroacetate (or Chloroacetic acid and a suitable base like Sodium Bicarbonate)

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer with heating, pH paper/meter.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiomorpholine 1,1-dioxide (1.0 eq). Dissolve it in a solution of deionized water containing sodium bicarbonate (2.5 eq).

-

Rationale: An aqueous basic medium is used to deprotonate the secondary amine of the thiomorpholine 1,1-dioxide, activating it as a nucleophile for the subsequent alkylation step. Sodium bicarbonate is a mild and effective base for this purpose.

-

-

Alkylation: To the stirring solution, add sodium chloroacetate (1.2 eq) portion-wise.

-

Rationale: Sodium chloroacetate serves as the electrophile. A slight excess ensures the complete consumption of the starting amine. The reaction proceeds via a standard SN2 mechanism.[11]

-

-

Reaction Progression: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Rationale: Heating accelerates the rate of the SN2 reaction. TLC is a crucial in-process control to ensure the reaction has gone to completion, preventing unnecessary heating or premature workup.

-

-

Workup and Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise until the pH reaches 2-3.

-

Rationale: Acidification protonates the carboxylate salt, rendering the final product, (1,1-Dioxidothiomorpholin-4-yl)acetic acid, insoluble in the cold aqueous medium, causing it to precipitate.

-

-

Filtration: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a mixture of water and ethanol to yield the pure compound. Dry the final product under vacuum.

-

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing any remaining starting materials or side products.

-

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Spectroscopic Analysis Workflow

Caption: A comprehensive workflow for the structural and purity analysis of the final product.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques used to validate the structure of (1,1-Dioxidothiomorpholin-4-yl)acetic acid.

| Technique | Expected Results & Interpretation |

| ¹H NMR | - A singlet corresponding to the two protons of the methylene group (N-CH₂ -COOH).- Two distinct multiplets (integrating to 4 protons each) for the thiomorpholine ring protons (-CH₂ -SO₂-CH₂ - and -CH₂ -N-CH₂ -). The protons adjacent to the sulfone group will be further downfield.- A broad singlet for the carboxylic acid proton (-COOH ), which is D₂O exchangeable.[12] |

| ¹³C NMR | - A signal for the carbonyl carbon (C =O) of the carboxylic acid (typically ~170-180 ppm).- A signal for the methylene carbon of the acetic acid group (N-C H₂-COOH).- Two signals for the carbons of the thiomorpholine ring.[13] |

| Mass Spec. | - [M+H]⁺: Expected m/z = 194.04 (for C₆H₁₂NO₄S⁺).- [M-H]⁻: Expected m/z = 192.03 (for C₆H₁₀NO₄S⁻). This confirms the molecular weight of 193.22.[14] |

| FTIR | - A broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.- A sharp, strong absorption around 1700-1730 cm⁻¹ for the C=O stretch.- Two strong absorptions around 1300-1350 cm⁻¹ and 1100-1150 cm⁻¹ corresponding to the asymmetric and symmetric SO₂ stretching of the sulfone group.[15] |

Applications in Drug Discovery and Medicinal Chemistry

(1,1-Dioxidothiomorpholin-4-yl)acetic acid is not typically a final drug product but rather a crucial intermediate. Its bifunctional nature—a nucleophilic ring nitrogen (in its precursor form) and an electrophilic carboxylic acid—makes it an excellent scaffold. It can be used to:

-

Introduce a Polar Scaffold: Incorporating this moiety into a larger molecule can improve aqueous solubility and provide hydrogen bond acceptors to engage with a biological target.[3]

-

Act as a Linker: The acetic acid group can be readily converted to an amide via coupling reactions (e.g., with EDC/HOBt), allowing it to link different pharmacophoric elements together.

-

Serve as a Bioisostere: The thiomorpholine S,S-dioxide ring can be used as a bioisosteric replacement for other cyclic systems like piperidine or morpholine to optimize ADME properties or escape existing patent claims.[1] Its derivatives have been explored as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) for diabetes treatment and as components in potential anticancer agents.[2][3]

Conclusion

(1,1-Dioxidothiomorpholin-4-yl)acetic acid is a high-value building block for medicinal chemists. Its structure combines the advantageous properties of the thiomorpholine S,S-dioxide scaffold with a versatile carboxylic acid handle for further chemical elaboration. The robust synthesis and straightforward analytical validation described in this guide provide researchers with a reliable pathway to access this compound, enabling its broader application in the design and development of next-generation therapeutics.

References

-

Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

LookChem. (2025). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. Retrieved from [Link]

-

BIOGEN Científica. (n.d.). (1,1-Dioxidothiomorpholin-4-yl)acetic acid. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ChemUniverse. (n.d.). (1,1-DIOXIDOTHIOMORPHOLIN-4-YL)ACETIC ACID. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyraz. Retrieved from [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]

-

University of Washington. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

-

PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. Retrieved from [Link]

-

G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Retrieved from [Link]

-

AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (1,1-Dioxidothiomorpholin-4-yl)acetic acid [biogen.es]

- 6. scbt.com [scbt.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. (1,1-dioxidothiomorpholin-4-yl)acetic acid,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (1,1-Dioxidothiomorpholin-4-yl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for (1,1-Dioxidothiomorpholin-4-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing with the readily available starting material, thiomorpholine. This document delves into the mechanistic underpinnings of each synthetic step, offering detailed, field-proven protocols and causality behind experimental choices. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a robust and reproducible method for the preparation of this valuable scaffold.

Introduction

(1,1-Dioxidothiomorpholin-4-yl)acetic acid and its derivatives are important building blocks in the synthesis of a variety of biologically active molecules. The thiomorpholine 1,1-dioxide moiety imparts unique physicochemical properties, such as improved solubility and metabolic stability, to parent drug molecules.[1] This guide details a logical and well-established three-step synthesis pathway: the oxidation of thiomorpholine, followed by N-alkylation, and concluding with ester hydrolysis to yield the target carboxylic acid.

Overall Synthesis Pathway

The synthesis of (1,1-Dioxidothiomorpholin-4-yl)acetic acid is strategically designed in three key stages, beginning with the formation of the stable thiomorpholine 1,1-dioxide core, followed by the introduction of the acetic acid side chain.

Caption: Overall three-step synthesis pathway.

Step 1: Synthesis of Thiomorpholine 1,1-Dioxide

The initial and crucial step in this synthetic sequence is the oxidation of the sulfur atom in the thiomorpholine ring to a sulfone. This transformation is critical as it deactivates the sulfur towards unwanted side reactions in subsequent steps and enhances the overall stability of the heterocyclic core. Two common and effective methods for this oxidation are presented below.

Method A: Oxidation with Hydrogen Peroxide

This method is often preferred due to its "green" nature, with water being the primary byproduct. The reaction is typically straightforward and provides high yields of the desired product.

Mechanism: The oxidation of a thioether with hydrogen peroxide is a nucleophilic attack of the sulfur atom on the peroxide oxygen, leading to the formation of a sulfoxide intermediate, which is then further oxidized to the sulfone.[2][3]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiomorpholine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of methanol and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a 30-35% aqueous solution of hydrogen peroxide (2.2-2.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by concentrating the reaction mixture under reduced pressure and recrystallizing the resulting solid from a suitable solvent system, such as ethanol/water.

Method B: Oxidation with Potassium Permanganate

Potassium permanganate is a powerful oxidizing agent that can also be employed for this transformation. Careful control of the reaction conditions is necessary to prevent over-oxidation and ensure a safe procedure. A patent describes the batch-wise addition of potassium permanganate to control the exothermic nature of the reaction.[4]

Mechanism: The permanganate ion oxidizes the sulfide to a sulfone in an acidic or neutral medium. The manganese is reduced from the +7 oxidation state to manganese dioxide (MnO₂), which precipitates from the reaction mixture.

Experimental Protocol:

-

Dissolve thiomorpholine (1.0 eq) in an aqueous solution, potentially with a co-solvent like acetone to aid solubility.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium permanganate (approximately 2.2 eq) in water portion-wise over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, or until the characteristic purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide has formed.

-

Filter the reaction mixture to remove the manganese dioxide.

-

The filtrate can be decolorized with a small amount of sodium bisulfite if necessary.

-

Concentrate the filtrate under reduced pressure and recrystallize the crude product from a suitable solvent to yield pure thiomorpholine 1,1-dioxide.

| Parameter | Method A (H₂O₂) | Method B (KMnO₄) |

| Oxidizing Agent | Hydrogen Peroxide | Potassium Permanganate |

| Solvent | Acetic Acid or Methanol/Water | Water/Acetone |

| Temperature | 0-5 °C (addition), Reflux | 0-5 °C (addition), Room Temp. |

| Work-up | Concentration & Recrystallization | Filtration, Concentration & Recrystallization |

| Advantages | Green byproduct (water), simple work-up | Readily available and inexpensive reagent |

| Disadvantages | Can be slower | Formation of MnO₂ precipitate, potential for over-oxidation |

Step 2: N-Alkylation of Thiomorpholine 1,1-Dioxide

With the thiomorpholine 1,1-dioxide in hand, the next step is to introduce the acetic acid side chain via N-alkylation. The nitrogen atom in the thiomorpholine 1,1-dioxide ring is a secondary amine and acts as a nucleophile, readily reacting with an appropriate electrophile. A common and effective electrophile for this purpose is an ethyl haloacetate, such as ethyl bromoacetate.

Mechanism: This reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the nitrogen atom of thiomorpholine 1,1-dioxide attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group. A base is typically added to neutralize the hydrobromic acid byproduct, preventing the protonation of the starting amine.[5][6][7]

Caption: N-Alkylation via an S_N2 mechanism.

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiomorpholine 1,1-dioxide (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to the suspension.

-

To the stirred suspension, add ethyl bromoacetate (1.1-1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure ethyl (1,1-dioxidothiomorpholin-4-yl)acetate.[8]

Step 3: Hydrolysis of Ethyl (1,1-Dioxidothiomorpholin-4-yl)acetate

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. However, base-catalyzed hydrolysis, also known as saponification, is generally preferred as the reaction is irreversible and typically proceeds to completion.[9]

Mechanism: The hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the carboxylic acid and the ethoxide drives the reaction to completion. A final acidification step is required to protonate the carboxylate salt.

Experimental Protocol:

-

Dissolve ethyl (1,1-dioxidothiomorpholin-4-yl)acetate (1.0 eq) in a mixture of a suitable organic solvent (e.g., ethanol or THF) and water.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours, monitoring the disappearance of the starting ester by TLC.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a dilute strong acid, such as 1M hydrochloric acid (HCl).

-

The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to afford (1,1-dioxidothiomorpholin-4-yl)acetic acid.

| Parameter | Step 2: N-Alkylation | Step 3: Hydrolysis |

| Reagents | Ethyl bromoacetate, K₂CO₃ or Et₃N | NaOH or LiOH, HCl (for work-up) |

| Solvent | THF or Acetonitrile | Ethanol/Water or THF/Water |

| Temperature | Room Temperature | Room Temperature or 40-50 °C |

| Reaction Time | 12-24 hours | 2-6 hours |

| Work-up | Filtration, Concentration, Chromatography | Concentration, Acidification, Filtration |

Characterization Data

The identity and purity of the final product, (1,1-Dioxidothiomorpholin-4-yl)acetic acid, and its key intermediates should be confirmed by standard analytical techniques.

Thiomorpholine 1,1-Dioxide:

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆): δ ~3.1-3.3 (m, 4H), ~2.8-3.0 (m, 4H), NH proton may be broad.

-

¹³C NMR (DMSO-d₆): δ ~50-52 (2C), ~45-47 (2C).

Ethyl (1,1-Dioxidothiomorpholin-4-yl)acetate:

-

¹H NMR (CDCl₃): δ ~4.2 (q, 2H), ~3.3 (s, 2H), ~3.0-3.2 (m, 4H), ~2.8-3.0 (m, 4H), ~1.3 (t, 3H).

-

¹³C NMR (CDCl₃): δ ~170 (C=O), ~61 (OCH₂), ~55 (NCH₂), ~52 (2C), ~50 (2C), ~14 (CH₃).

(1,1-Dioxidothiomorpholin-4-yl)acetic acid:

-

Appearance: White solid.

-

¹H NMR (DMSO-d₆): δ ~12.5 (br s, 1H, COOH), ~3.2 (s, 2H), ~3.0-3.2 (m, 4H), ~2.8-3.0 (m, 4H).

-

¹³C NMR (DMSO-d₆): δ ~171 (C=O), ~58 (NCH₂), ~51 (2C), ~49 (2C).

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion

This technical guide has outlined a robust and reproducible three-step synthesis for (1,1-Dioxidothiomorpholin-4-yl)acetic acid. By providing detailed protocols, mechanistic insights, and a clear rationale for the experimental choices, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The described pathway utilizes readily available starting materials and employs standard organic transformations, making it an accessible and efficient method for the preparation of this important heterocyclic building block.

References

-

University of Calgary. (n.d.). Chapter 22: Alkylation of Amines. Chemistry LibreTexts. Retrieved from [Link]

- Borzelleca, J. F., & Cherrick, H. M. (1965). The excretion and metabolism of methysergide-14C in the rat. Journal of Pharmacology and Experimental Therapeutics, 149(3), 322-329.

- Sharghi, H., & Eskandari, M. M. (2002). Aromatization of Hantzsch 1,4-dihydropyridines with hydrogen peroxide in the presence of manganese(III) Schiff base complexes as catalysts. Journal of the Chinese Chemical Society, 49(1), 88-92.

-

ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,.... Retrieved from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

Chemistry with Caroline. (2022, April 5). Alkylation of Amines [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

- Tritsch, D., Tremeaux, P., & Siffert, M. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1388(2), 237-246.

- Ferrer-Sueta, G., Manta, B., & Botti, H. (2016). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm.

- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539.

-

ResearchGate. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv.

- National Toxicology Program. (1995).

- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ... - Google Patents. (n.d.).

-

Royal Society of Chemistry. (n.d.). Mandatory Experiment 9. Retrieved from [Link]

- Santa Monica College. (n.d.).

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

- National Council of Educational Research and Training. (n.d.). TITRIMETRICANALYSIS (REDOX REACTIONS).

- Scribd. (n.d.).

- Kumagai, H., et al. (2000). Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalixarene and their complexation properties towards alkali metal ions. Journal of the Chemical Society, Perkin Transactions 2, (4), 717-724.

- University of Massachusetts Lowell. (n.d.).

- ResearchGate. (2018, August). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)

- Ferrer-Sueta, G., & Radi, R. (2009). Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. Antioxidants & Redox Signaling, 11(11), 2735-2775.

- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.

- ResearchGate. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.

- ChemicalBook. (n.d.). 2 13C NMR 100 MHz Acetic Acid-d4.

- University of Pardubice. (n.d.).

- ChemicalBook. (n.d.). 3 13C NMR 100 MHz Acetic Acid-d4.

-

Spectral Database for Organic Compounds, SDBS. (n.d.). Acetic acid, 2-(5-hydroxymethyl-2,2-dimethyl-[2][5]dioxolan-4-yl)-1-methylethyl ester.

- ResearchGate. (n.d.). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15): A Kinetic Study.

- Chemistry LibreTexts. (2023, January 22).

Sources

- 1. explorationpub.com [explorationpub.com]

- 2. US9447018B2 - Ethyl acetate production - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. (1,1-dioxidothiomorpholin-4-yl)acetic acid,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. US6809217B1 - Process for the preparation of ethyl acetate - Google Patents [patents.google.com]

- 8. US6693213B1 - Method of producing ethyl acetate and an equipment for carrying out this method - Google Patents [patents.google.com]

- 9. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

A Technical Guide to the Biological Activities of Thiomorpholine Derivatives

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that offer both therapeutic efficacy and favorable pharmacokinetic profiles is paramount. The thiomorpholine scaffold, a six-membered saturated heterocycle containing sulfur and nitrogen, has emerged as a "privileged scaffold" due to its versatile stereoelectronic properties and its presence in a wide array of biologically active molecules.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities of thiomorpholine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms, present quantitative preclinical data, detail essential experimental protocols, and visualize complex pathways to offer a comprehensive resource for leveraging this remarkable scaffold in modern drug discovery.

The Thiomorpholine Scaffold: A Cornerstone in Medicinal Chemistry

Chemical Structure and Physicochemical Properties

Thiomorpholine is the sulfur analog of morpholine, where the oxygen atom is replaced by a sulfur atom.[2] This substitution is not trivial; it significantly alters the molecule's physicochemical properties, influencing its size, lipophilicity, metabolic stability, and hydrogen bonding capacity.[1] The sulfur atom can exist in multiple oxidation states—sulfide, sulfoxide, and sulfone—which further expands the chemical space available for drug design, allowing for the fine-tuning of a compound's solubility, polarity, and metabolic fate. This versatility makes the thiomorpholine moiety a powerful tool for bioisosteric replacement, often used to modulate the properties of existing drug molecules to enhance their therapeutic index.

Overview of Biological Activities

The structural flexibility and unique properties of the thiomorpholine ring have led to its incorporation into compounds targeting a vast range of diseases. Thiomorpholine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, antioxidant, and neuroprotective properties.[1][2] This guide will focus on the most prominent and well-documented of these activities.

Caption: Diverse biological activities of the thiomorpholine scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

Thiomorpholine derivatives have shown significant promise as anticancer agents, often by inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[1]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A primary mechanism by which many thiomorpholine-containing compounds exert their anticancer effects is through the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway.[3] This pathway is one of the most frequently over-activated signaling cascades in human cancers, playing a critical role in cell growth, survival, and metabolism.[4][5]

Activation of PI3K leads to the phosphorylation of membrane-bound phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, most notably the serine/threonine kinase Akt.[5] This recruitment to the cell membrane allows for Akt's phosphorylation and activation by other kinases like PDK1 and mTORC2.[3][6] Once active, Akt phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth while inhibiting apoptosis.[3] Thiomorpholine-based inhibitors can be ATP-competitive, binding to the kinase domain of PI3K and/or mTOR, thereby blocking the entire downstream signaling cascade and inducing cancer cell death.[5]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.

Preclinical Data Summary

The cytotoxic potential of thiomorpholine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3f | Thiazolyl-thiomorpholine | A549 (Lung Carcinoma) | 3.72 | [7] |

| 3c | Thiazolyl-thiomorpholine | A549 (Lung Carcinoma) | 7.61 | [7] |

| 3d | Thiazolyl-thiomorpholine | A549 (Lung Carcinoma) | 6.93 | [7] |

| Cisplatin | Reference Drug | A549 (Lung Carcinoma) | 12.50 | [7] |

| M5 | Substituted Morpholine | MDA-MB-231 (Breast Cancer) | 81.92 µg/mL | [8] |

| M2 | Substituted Morpholine | MDA-MB-231 (Breast Cancer) | 88.27 µg/mL | [8] |

Note: The thiazolyl-thiomorpholine derivatives demonstrated favorable selectivity, with IC50 values >500 µM against the healthy L929 murine fibroblast cell line.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[1]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiomorpholine test compounds in culture medium. After incubation, remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include untreated cells (vehicle control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified exposure period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[10]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10][11] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration on a logarithmic scale to generate a dose-response curve and determine the IC50 value.[7]

Antimicrobial Activity: A Focus on Tuberculosis

The thiomorpholine scaffold is a key component of novel antimicrobial agents, with particularly noteworthy activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[13][14]

Key Derivatives and Antitubercular Efficacy

Several series of thiomorpholine-containing compounds have been synthesized and evaluated for their ability to inhibit the growth of Mtb. The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

| Compound ID | Derivative Class | Mtb Strain | MIC (µg/mL) | Reference |

| 7f | Thiophenyl-dihydroquinoline | H37Rv | 1.56 | [13] |

| 7p | Thiophenyl-dihydroquinoline | H37Rv | 1.56 | [13] |

| 7b | Schiff base derivative | M. smegmatis | 7.81 | [15] |

| 7c | Schiff base derivative | M. smegmatis | 7.81 | [15] |

| P1-6 | Pyrazolo-quinoline | H37Rv | 1.6 | [16] |

| Pyrazinamide | Reference Drug | H37Rv | 3.2 | [16] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (Broth Microdilution)

The broth microdilution method is a standardized and quantitative technique used to determine the MIC of antimicrobial agents against bacteria.[2][17]

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the thiomorpholine derivative in an appropriate solvent (e.g., DMSO). Perform a serial two-fold dilution in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton or Middlebrook 7H9 for mycobacteria) in the wells of a 96-well microtiter plate.[2]

-

Preparation of Inoculum: Grow the bacterial strain (e.g., Mtb H37Rv) in liquid culture. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this standardized inoculum to the final required concentration for testing.[2]

-

Inoculation: Inoculate each well of the microtiter plate containing the drug dilutions with the standardized bacterial inoculum. The final volume in each well is typically 100-200 µL.[18]

-

Controls: Include essential controls on each plate: a positive control (growth control) containing broth and inoculum but no drug, and a negative control (sterility control) containing only broth.[2]

-

Incubation: Seal the plates and incubate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for several days for Mtb).

-

Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2][19]

Other Notable Biological Activities

Beyond anticancer and antimicrobial applications, the thiomorpholine scaffold has been explored for other therapeutic uses.

Antidiabetic Activity: DPP-IV Inhibition

Certain thiomorpholine-bearing compounds have been designed as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[15][20] DPP-IV is responsible for the degradation of incretin hormones like GLP-1, which regulate insulin secretion.[21] By inhibiting DPP-IV, these compounds can prolong the action of incretins, making them a therapeutic target for type 2 diabetes.[21]

| Compound ID | Derivative Class | Target | IC50 | Reference |

| 16c | Amino acid conjugate | DPP-IV | 3.40 µmol/L | [15] |

| 16b | Amino acid conjugate | DPP-IV | 6.29 µmol/L | [15] |

| 16a | Amino acid conjugate | DPP-IV | 6.93 µmol/L | [15] |

| 2f | Pyrazolyl-thiosemicarbazone | DPP-IV | 1.266 nM | [22] |

| Sitagliptin | Reference Drug | DPP-IV | 4.380 nM | [22] |

Antioxidant, Hypolipidemic, and Neuroprotective Potential

Thiomorpholine derivatives have also been investigated for their ability to combat oxidative stress and regulate lipid levels. Some derivatives were found to inhibit lipid peroxidation with IC50 values as low as 7.5 µM.[11][23] In animal models, the most active of these compounds significantly decreased triglyceride, total cholesterol, and LDL levels.[11][23] Furthermore, related compounds have shown potential for neuroprotection by inhibiting acetylcholinesterase and exhibiting potent free radical scavenging activity, which are relevant mechanisms for combating neurodegenerative diseases.[24][25] However, the translation of these in vitro effects to in vivo neuroprotective efficacy requires further investigation, as some derivatives have failed to show a positive effect in animal models of brain injury.[25]

Conclusion and Future Perspectives

The thiomorpholine scaffold has unequivocally established its role as a privileged structure in medicinal chemistry.[1] Its synthetic tractability and unique physicochemical properties have enabled the development of a diverse range of biologically active compounds with therapeutic potential in oncology, infectious diseases, and metabolic disorders. The data presented in this guide highlight the scaffold's ability to be tailored for high-affinity interactions with various biological targets, from kinases in cancer pathways to enzymes involved in bacterial growth and glucose metabolism.

Future research should focus on elucidating structure-activity relationships (SAR) to enhance potency and selectivity, as well as optimizing pharmacokinetic and safety profiles. The development of dual-target inhibitors, such as PI3K/mTOR inhibitors, represents a promising strategy. As our understanding of complex disease pathways deepens, the versatility of the thiomorpholine scaffold will undoubtedly continue to provide a robust foundation for the design of next-generation therapeutics.

References

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-270. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Tooulia, K. K., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 366-373. Retrieved from [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Nayak, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. Retrieved from [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

-

Journal of Population Therapeutics & Clinical Pharmacology. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Retrieved from [Link]

-

Gkeka, P. T., et al. (2023). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Molecules, 28(11), 4542. Retrieved from [Link]

-

Maffei, P., et al. (1994). Importance of the thiomorpholine introduction in new pyrrole derivatives as antimycobacterial agents analogues of BM 212. Il Farmaco, 49(7-8), 511-518. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors. Retrieved from [Link]

-

Gavars, A., et al. (2023). Evaluation of the Neuroprotective Activity of a New Allylmorpholine Derivative in a Rat Model of Traumatic Brain Injury. Journal of Biomedical Science, 12(3), 1-10. Retrieved from [Link]

-